1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Description
Historical Development of Isothiazolidinone-Containing Compounds
Isothiazolidinones emerged as pharmacologically significant scaffolds following the commercialization of isothiazolinone biocides in the 1970s. The 1,1-dioxide derivatives (sultams) gained prominence due to enhanced stability and diverse reactivity patterns. Early work demonstrated that the sulfonamide group in sultams facilitates hydrogen bonding with biological targets, while the five-membered ring system provides geometric constraints favorable for target engagement.
Key milestones include:
- 1960s : Initial synthesis of isothiazole derivatives via oxidative cyclization
- 1980s : Discovery of antimicrobial mechanisms through thiol group oxidation
- 2000s : Development of multicomponent reactions for sultam diversification
The structural evolution from simple isothiazolinones to complex sultams is exemplified by the 180-member library synthesized via click/aza-Michael protocols (Table 1).
Table 1 : Representative Isothiazolidinone 1,1-Dioxide Library Synthesis
| Reaction Protocol | Library Size | Average Yield | Purity >90% |
|---|---|---|---|
| Click/Aza-Michael | 180 | 45-52% | 167/180 |
| Click/Esterification | 41 | 40-43% | 36/41 |
Emergence of Urea Scaffold in Bioactive Molecules
Urea derivatives constitute 25% of FDA-approved small molecule drugs, leveraging their:
- Bidirectional hydrogen bonding capacity
- Conformational flexibility
- Metabolic stability compared to carbamate analogs
Notable applications include:
- Kinase inhibitors : Sorafenib's diarylurea motif targets VEGF receptors
- Antimicrobials : Thiourea derivatives disrupt microbial membrane potential
- Anticancer agents : Substituent-directed selectivity in renal cell carcinoma treatments
The urea pharmacophore's versatility is demonstrated by its ability to adopt both planar and non-planar conformations, enabling interactions with diverse binding pockets.
Convergence of Structural Elements in the Target Compound
1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea integrates three critical elements:
3-Chlorophenyl Group
Isothiazolidinone 1,1-Dioxide (Sultam)
Urea Linker
Computational models suggest the sultam's sulfone group (S=O) and urea carbonyl form a conjugated system that stabilizes the bioactive conformation through intramolecular charge transfer.
Research Significance and Scientific Context
The hybrid structure addresses two key challenges in drug discovery:
- Solubility-Permeability Balance : Sultam's polarity counteracts urea's hydrophobicity
- Metabolic Stability : 1,1-Dioxide group resists cytochrome P450 oxidation
Recent advances in multicomponent reactions enable efficient synthesis of analogous hybrids (Table 2):
Table 2 : Reaction Optimization for Hybrid Synthesis
| Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| CuI Catalyst Loading | 10 mol% | 30 mol% |
| Reaction Temperature | 40°C | 60°C |
| Amine Equivalents | 2.0 | 1.2 |
| Yield Improvement | 62% → 96% |
Biological screening data from analogous compounds suggest potential applications in:
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-12-3-1-4-14(11-12)19-16(21)18-13-5-7-15(8-6-13)20-9-2-10-24(20,22)23/h1,3-8,11H,2,9-10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIBBEVJFROART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the reaction of 3-chloroaniline with 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-chlorophenyl group in the target compound is a common feature in many urea analogs. Key comparisons include:
*Estimated based on structural formula.
Key Observations :
- Chlorine Substituents : The 3-Cl group (as in 9f and 11f) is associated with moderate to high synthetic yields (77.7–85.1%), suggesting robust synthetic accessibility. Dichloro derivatives (e.g., 11b) exhibit slightly lower yields, possibly due to steric hindrance during synthesis.
- Electron-Withdrawing Groups: The sulfone in the target compound and fluorine in 11c may enhance polarity and metabolic stability compared to non-sulfone/thiazole analogs.
- Molecular Weight : The target compound’s lower molecular weight (~365.8 vs. 428–534 g/mol for analogs) could favor better pharmacokinetic properties, such as oral bioavailability.
Heterocyclic Core Modifications
The isothiazolidin-dioxide group distinguishes the target compound from thiazole-based analogs:
Key Observations :
- The isothiazolidin-dioxide core in the target compound likely confers greater chemical stability compared to hydrazinyl or piperazine-containing analogs, which may undergo metabolic oxidation.
- Thiazole-piperazine derivatives (e.g., 9f, 11f) exhibit higher molecular weights but may offer improved solubility due to the basic piperazine nitrogen.
Biological Activity
1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound is characterized by its unique structural features, including a chlorophenyl group and a 1,1-dioxidoisothiazolidin-2-yl moiety. These structural characteristics suggest potential biological activities, particularly in the realm of medicinal chemistry.
The biological activity of this compound may involve:
- Modulation of Enzyme Activity : The compound's ability to interact with specific enzymes could lead to significant therapeutic effects. Urea derivatives are known for their enzyme inhibition properties, which can be harnessed in drug design.
- Antiproliferative Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects, making it a candidate for cancer therapy. Similar compounds have shown efficacy against various cancer cell lines, indicating potential for further exploration in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structural Features | Unique Aspects | Reported Biological Activity |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | Chlorophenyl and dioxidoisothiazolidin moieties | Lacks the 3-chlorophenyl group | Moderate antiproliferative activity |
| 1-(4-Methylphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | Similar structure but with a methyl substitution | Variation in reactivity due to methyl group | Lower activity compared to chlorinated analogs |
| 1-(4-Fluorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | Fluorine instead of chlorine | Different electronic properties affecting reactivity | Enhanced activity in certain assays |
The presence of both the chlorophenyl and dioxidoisothiazolidin groups creates opportunities for targeted interactions within biological systems that may not be present in other derivatives.
Antiproliferative Activity
A study on related urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were reported, indicating their effectiveness as potential anticancer agents. For instance, one derivative exhibited an IC50 value of 2.39 ± 0.10 μM against A549 cells, comparable to established drugs like sorafenib .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of urea derivatives has revealed that modifications at specific positions can significantly influence biological activity. For example:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (like chlorine or fluorine) on the aromatic rings tend to exhibit superior inhibitory activities compared to those with electron-donating groups.
- Substituent Positioning : The position of substituents on the phenyl rings also plays a critical role in determining the overall potency of these compounds against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reacting 3-chlorophenyl isocyanate with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline under controlled conditions. Key steps include:
- Solvent Selection : Use inert solvents like dichloromethane or toluene to minimize side reactions .
- Base Addition : Triethylamine is added to neutralize HCl generated during urea bond formation .
- Purification : Column chromatography or recrystallization in ethanol can improve purity (>95%) .
- Optimization : Varying stoichiometric ratios (1:1 to 1:1.2 for isocyanate:amine) and reflux duration (6–12 hours) can enhance yields (60–85%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and urea bond formation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
- X-Ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock) and molecular dynamics (MD) simulations be applied to study the compound’s interaction with targets like VEGFR-2?
- Docking Workflow : Use AutoDock4 to model binding poses, incorporating receptor flexibility for key residues (e.g., VEGFR-2’s ATP-binding pocket) .
- Scoring Functions : Compare binding energies (ΔG) of the compound with known inhibitors (e.g., sorafenib) to prioritize leads .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) and hydrogen-bond retention .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic (PK) profiles and metabolic stability?
- In Vitro :
- In Vivo :
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target engagement .
- Control Compounds : Include reference inhibitors (e.g., PD173074 for kinase assays) to normalize inter-experimental variability .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Q. What strategies are recommended for elucidating degradation pathways under physiological conditions?
Q. How can structure-activity relationship (SAR) studies identify critical substituents influencing biological activity?
- Substituent Variation : Synthesize analogs with modifications to the chlorophenyl ring (e.g., replacing Cl with F) or isothiazolidine dioxide group (e.g., sulfonamide vs. sulfone) .
- Activity Profiling : Test analogs against kinase panels (e.g., VEGFR-2, PDGFR-β) and measure IC values to correlate substituents with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
